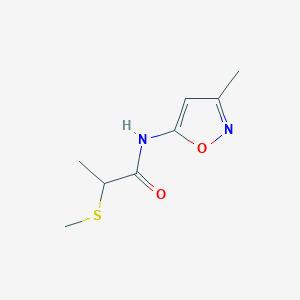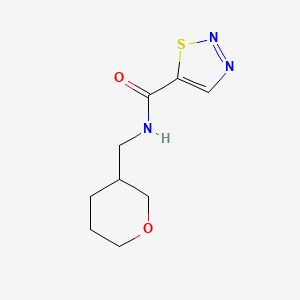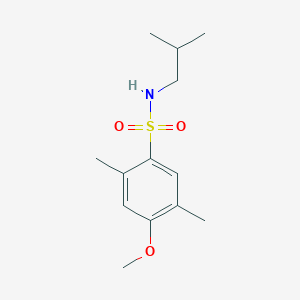
(2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone, also known as PTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PTM is a heterocyclic compound that contains a morpholine ring and a thiadiazole ring, which are connected by a methanone linker.
Mechanism of Action
The mechanism of action of (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone is not fully understood, but studies have suggested that (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone exerts its biological effects by modulating various signaling pathways. (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce the expression of genes involved in apoptosis. (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and physiological effects:
(2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone can inhibit the growth of cancer cells and induce apoptosis. (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone has also been shown to inhibit the aggregation of amyloid-beta peptides. In vivo studies have shown that (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone in lab experiments is its synthetic accessibility. (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone can be synthesized in high yields and purity using a relatively simple and straightforward synthesis method. Another advantage is its versatility. (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone can be modified to introduce various functional groups, which can be used to tune its biological and physical properties. One limitation of using (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone in lab experiments is its limited solubility in water, which can make it difficult to use in aqueous systems.
Future Directions
There are several future directions for research on (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone. One direction is to further investigate its anticancer properties and potential as a cancer therapeutic. Another direction is to explore its potential as a drug candidate for the treatment of Alzheimer's disease. Additionally, there is potential for using (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone as a building block for the synthesis of novel materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone and its effects on various signaling pathways.
Synthesis Methods
(2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-phenylmorpholine with thiosemicarbazide in the presence of acetic acid to form the intermediate compound. The intermediate is then treated with acetic anhydride to form the final product, (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone. The synthesis method has been optimized to achieve high yields and purity of (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone.
Scientific Research Applications
(2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone has been investigated for its anticancer properties. Studies have shown that (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone can inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrest. (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In materials science, (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, (2-Phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone has been used as a derivatizing agent for the detection and quantification of various compounds.
properties
IUPAC Name |
(2-phenylmorpholin-4-yl)-(thiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-13(12-8-14-15-19-12)16-6-7-18-11(9-16)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKKWOGCAKHGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CN=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)

![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)

![N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)
![2-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide](/img/structure/B7530301.png)
![N-(cyclopropylmethyl)-N-methyl-5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxamide](/img/structure/B7530311.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide](/img/structure/B7530330.png)

![N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B7530344.png)